10(9H)-Acridinebutanoic acid, 9-oxo-
Overview
Description
10(9H)-Acridinebutanoic acid, 9-oxo- is a chemical compound with the molecular formula C15H11NO3. It is a derivative of acridine, a heterocyclic organic compound that is known for its wide range of applications in medicinal chemistry and industrial processes. This compound is particularly noted for its potential activity as an interferon inducer and its use in various scientific research fields.
Mechanism of Action
Target of Action
It’s known that the compound and its analogs are used to study their potential activity as interferon inducers .
Mode of Action
The exact mode of action of 10(9H)-Acridinebutanoic acid, 9-oxo- It’s known to be a reagent for pre-column derivatization of amino acids for fluorescent determination in HPLC .
Biochemical Pathways
The specific biochemical pathways affected by 10(9H)-Acridinebutanoic acid, 9-oxo- It’s known that the compound and its analogs are used to study their potential activity as interferon inducers , which suggests it may influence the interferon signaling pathway.
Result of Action
The molecular and cellular effects of 10(9H)-Acridinebutanoic acid, 9-oxo- It’s known that the compound and its analogs are used to study their potential activity as interferon inducers , suggesting it may have an impact on immune response.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10(9H)-Acridinebutanoic acid, 9-oxo- typically involves the reaction of acridine derivatives with butanoic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where acridine is reacted with butanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
Industrial Production Methods
In industrial settings, the production of 10(9H)-Acridinebutanoic acid, 9-oxo- may involve large-scale batch reactions using similar Friedel-Crafts acylation techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
10(9H)-Acridinebutanoic acid, 9-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted acridine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
10(9H)-Acridinebutanoic acid, 9-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential as an interferon inducer, which can modulate immune responses.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
9-Oxo-10(9H)-acridineacetic acid: Another acridine derivative with similar interferon-inducing properties.
9-Oxo-(10E,12E)-octadecadienoic acid: Known for its cytotoxic activity against cancer cells.
10-Hydroxy-2E-decenoic acid: A biologically active compound found in honeybee secretions.
Uniqueness
10(9H)-Acridinebutanoic acid, 9-oxo- is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its ability to induce interferon production sets it apart from other acridine derivatives, making it a valuable compound in both research and therapeutic contexts.
Properties
IUPAC Name |
4-(9-oxoacridin-10-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16(20)10-5-11-18-14-8-3-1-6-12(14)17(21)13-7-2-4-9-15(13)18/h1-4,6-9H,5,10-11H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMSWLUVAGUMQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30238011 | |
Record name | 10(9H)-Acridinebutanoic acid, 9-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30238011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90053-07-9 | |
Record name | 10(9H)-Acridinebutanoic acid, 9-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090053079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10(9H)-Acridinebutanoic acid, 9-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30238011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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